An In-depth Technical Guide to the Synthesis and Chemical Properties of Indolaprilat
An In-depth Technical Guide to the Synthesis and Chemical Properties of Indolaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Indolaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. While specific experimental data for Indolaprilat is limited in publicly available literature, this document compiles inferred synthetic pathways based on analogous compounds and presents available physicochemical data, supplemented with comparative information from related ACE inhibitors.
Introduction
Indolaprilat, with the IUPAC name (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, is the active metabolite of the prodrug Indolapril. As a dicarboxylate-containing ACE inhibitor, it plays a crucial role in the management of hypertension and other cardiovascular conditions. Its therapeutic effect is achieved by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This guide will delve into the synthetic chemistry required to produce this complex molecule and detail its key chemical characteristics.
Synthesis of Indolaprilat
Synthesis of Key Intermediates
The primary intermediates required for the synthesis of Indolaprilat are:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid: This bicyclic amino acid is the cornerstone of several ACE inhibitors.
-
N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine: This dipeptide-like fragment provides the second carboxylic acid group essential for ACE inhibition.
Experimental Protocol for the Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid:
While multiple routes exist, a common approach involves the stereoselective reduction of indole-2-carboxylic acid or its derivatives. A representative protocol is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Reaction:
(S)-indoline-2-carboxylic acid + H₂ (in the presence of a catalyst like PtO₂) → (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid in a suitable solvent (e.g., acetic acid) is placed in a high-pressure hydrogenation apparatus.
-
A catalytic amount of Platinum(IV) oxide (PtO₂) is added.
-
The mixture is subjected to hydrogen gas at elevated temperature and pressure.
-
Upon completion of the reaction (monitored by techniques like TLC or HPLC), the catalyst is filtered off.
-
The solvent is removed under reduced pressure, and the product is purified by crystallization.
Peptide Coupling and Deprotection
The final step in the synthesis of Indolaprilat involves the peptide coupling of the two key intermediates. Due to the presence of multiple reactive functional groups (amines and carboxylic acids), protection strategies are essential.
Proposed Synthetic Pathway:
-
Protection of Carboxylic Acid Groups: The carboxylic acid of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is typically protected as a benzyl ester to prevent self-reaction and facilitate purification. The carboxylic acid groups of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine would also require protection, for instance, as t-butyl esters.
-
Peptide Coupling: The protected intermediates are then coupled using a suitable peptide coupling agent. Common reagents for this transformation include dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt), or newer phosphonium- or aminium-based reagents. The reaction is typically carried out in an aprotic organic solvent at controlled temperatures.
-
Deprotection: The final step is the removal of the protecting groups to yield Indolaprilat. Benzyl esters are commonly removed by catalytic hydrogenation, while t-butyl esters are cleaved under acidic conditions.
Experimental Protocol (Inferred):
-
To a solution of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and the di-t-butyl ester of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine in a dry, aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., DCC/HOBt) and a non-nucleophilic base (e.g., triethylamine) are added at 0 °C.
-
The reaction mixture is stirred at room temperature until completion.
-
The reaction is worked up to remove byproducts and unreacted starting materials.
-
The protected Indolaprilat derivative is then subjected to deprotection conditions. For instance, hydrogenation over a palladium catalyst would cleave the benzyl ester, followed by treatment with an acid like trifluoroacetic acid to remove the t-butyl esters.
-
The final product, Indolaprilat, is purified by chromatography or crystallization.
Quantitative Data (Illustrative, based on related syntheses):
| Step | Reactants | Reagents | Solvent | Yield (%) |
| Intermediate Synthesis | (S)-indoline-2-carboxylic acid | H₂, PtO₂ | Acetic Acid | ~85 |
| Peptide Coupling | Protected intermediates | DCC, HOBt | Dichloromethane | ~70-90 |
| Deprotection | Protected Indolaprilat | H₂/Pd, TFA | Various | ~80-95 |
Note: These yields are estimates based on similar reactions and would require experimental optimization for the specific synthesis of Indolaprilat.
Chemical Properties of Indolaprilat
Experimental data for the physicochemical properties of Indolaprilat are scarce. The following table summarizes the available computed data from reliable sources, supplemented by experimental data for other ACE inhibitors to provide context.
| Property | Value (Indolaprilat) | Comparison with other ACE Inhibitors |
| Molecular Formula | C₂₂H₃₀N₂O₅ | - |
| Molecular Weight | 402.48 g/mol (Computed)[1] | Enalaprilat: 348.38 g/mol , Lisinopril: 405.49 g/mol |
| Melting Point | Not available | Perindoprilat Lactam: >115°C (dec.) |
| pKa | Not available (Predicted to have two acidic pKas due to the carboxylic acid groups) | Enalaprilat: ~3.0, 5.4; Lisinopril: ~2.5, 4.0, 6.7, 10.1 |
| Solubility | Not available | Lisinopril: Soluble in water |
| XLogP3 | 1.2 (Computed)[1] | - |
| CAS Number | 80828-34-8[1] | - |
Visualizations
Synthetic Pathway of Indolaprilat
Caption: Proposed synthetic workflow for Indolaprilat.
Mechanism of Action: ACE Inhibition
Caption: Inhibition of Angiotensin-Converting Enzyme by Indolaprilat.
Conclusion
This technical guide provides a detailed, albeit inferred, pathway for the synthesis of Indolaprilat, highlighting the key chemical transformations and necessary intermediates. While a definitive experimental protocol remains elusive in the public domain, the presented methodology, based on the synthesis of the closely related drug Trandolapril, offers a robust framework for its production. The summarized chemical properties, combining computed data with comparative experimental values for similar ACE inhibitors, provide essential information for researchers and drug development professionals. The visualizations included offer a clear representation of the synthetic logic and the molecule's mechanism of action. Further research is warranted to establish precise experimental parameters and fully characterize the physicochemical properties of Indolaprilat.
